Atractyloside potassium salt

Mitochondrial Bioenergetics ANT Inhibition Binding Kinetics

Atractyloside potassium salt is a reversible, ADP-competitive mitochondrial adenine nucleotide translocase (ANT) inhibitor (Kd=0.45μM), enabling dynamic bioenergetic studies without irreversible carrier lock. It serves as a standard mPTP-opening positive control, opposite to bongkrekic acid, for unambiguous dissection of cell-death pathways. Its well-characterized in-vivo toxicity (LD50 115 mg/kg; t1/2 ~90 min) makes it a reproducible model for hepatic/renal injury research. Supplied as a highly water-soluble crystalline powder, it ensures consistent dosing across biochemical and cell-based assays. Choose this compound for validated, reproducible mitochondrial pharmacology data.

Molecular Formula C30H44K2O16S2
Molecular Weight 803 g/mol
Cat. No. B1233936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtractyloside potassium salt
SynonymsAcid, Atractylic
Atractylate
Atractylic Acid
Atractyloside
Molecular FormulaC30H44K2O16S2
Molecular Weight803 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+]
InChIInChI=1S/C30H46O16S2.2K/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17;;/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2/t16?,17-,18-,19-,20?,21+,23?,24?,25?,26+,28?,29-,30-;;/m1../s1
InChIKeyIUCNQFHEWLYECJ-UAPRPQGYSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atractyloside Potassium Salt: A Validated, High-Purity Inhibitor of Mitochondrial ADP/ATP Translocase for Bioenergetic Research


Atractyloside potassium salt (CAS: 102130-43-8) is a diterpenoid glycoside that acts as a potent and specific inhibitor of the mitochondrial adenine nucleotide translocase (ANT), also known as the ADP/ATP carrier . This inhibition blocks the exchange of ADP and ATP across the inner mitochondrial membrane, thereby disrupting oxidative phosphorylation and cellular energy homeostasis . It is a naturally derived compound, isolated from plants such as *Atractylis gummifera* and *Xanthium sibiricum* . As a dipotassium salt, it is supplied as a crystalline powder with high aqueous solubility, facilitating its use in a wide range of biochemical and cell-based assays . Its primary applications are in fundamental research to probe mitochondrial function, bioenergetics, cell death pathways (apoptosis), and toxicology .

Avoid Costly Experimental Failures: Why Atractyloside Potassium Salt Cannot Be Substituted with Closely Related ANT Inhibitors


While carboxyatractyloside (CATR) and bongkrekic acid (BKA) also target the mitochondrial ADP/ATP translocase (ANT), their distinct binding modes, affinities, and off-target profiles render them non-interchangeable with atractyloside potassium salt in research protocols [1][2]. CATR, for instance, exhibits nearly two orders of magnitude higher binding affinity and irreversibly stabilizes a specific ANT conformation [1][3]. Consequently, substituting compounds without rigorous validation can lead to misinterpreted bioenergetic data, inconsistent induction of mitochondrial permeability transition (MPT), and irreproducible cellular outcomes [2]. The following evidence demonstrates the specific, quantifiable performance characteristics of atractyloside potassium salt that must be matched or accounted for when selecting a compound for a defined experimental system.

Atractyloside Potassium Salt Quantitative Differentiation: Evidence-Based Head-to-Head Performance Data


Lower and ADP-Reversible Binding Affinity to ANT vs. Carboxyatractyloside

Atractyloside potassium salt demonstrates a significantly lower and reversible binding affinity for the adenine nucleotide translocase (ANT) compared to the more potent, quasi-irreversible inhibitor carboxyatractyloside (CATR) [1]. This difference is critical for experimental design. Radioligand binding studies in isolated potato mitochondria revealed that [3H]atractyloside binds with a dissociation constant (Kd) of 0.45 μM, which is 22.5 to 45-fold lower than the high-affinity binding of [35S]carboxyatractyloside (Kd = 10-20 nM) [1]. Crucially, the binding of atractyloside is competitive and reversible by ADP, a property not shared by CATR [1][2].

Mitochondrial Bioenergetics ANT Inhibition Binding Kinetics

Quantified Inhibition Potency: 30- to 60-Fold Less Potent than Carboxyatractyloside in Functional Assays

In functional bioenergetic assays, atractyloside potassium salt is a demonstrably less potent inhibitor of ADP-stimulated respiration than carboxyatractyloside (CATR), a key differentiator for dose-response studies. In isolated potato mitochondria, achieving the same level of inhibition of ADP-stimulated respiration required approximately 60 times more atractyloside than CATR [1]. A separate analysis of ADP transport inhibition confirmed this trend, showing atractyloside to be 30- to 40-times less efficient than CATR [1]. This is consistent with the understanding that millimolar (mM) concentrations of atractyloside are required for full inhibition, while micromolar (µM) concentrations of CATR are sufficient [2].

Oxidative Phosphorylation Respiration Functional Assays

Induction of Mitochondrial Permeability Transition Pore (mPTP) Opening: Divergent Effect vs. Bongkrekic Acid

Atractyloside potassium salt and bongkrekic acid (BKA) have opposing effects on the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death. While both bind to ANT, atractyloside induces mPTP opening, leading to mitochondrial depolarization and pro-apoptotic factor release [1][2]. In contrast, BKA is an inhibitor of mPTP formation and promotes pore closure, thereby preventing apoptosis [2][3]. For instance, in studies of coated-platelet formation, atractyloside acts as an inducer of MPTP formation, whereas BKA inhibits this process [3].

Mitochondrial Permeability Transition Apoptosis Cell Death

Verified High Purity and Aqueous Solubility Supporting Reproducible Experimental Conditions

The utility of a research compound is directly tied to its verified purity and solubility, which ensure reproducible results. Atractyloside potassium salt from reputable vendors is supplied with rigorous analytical documentation. For instance, high-performance liquid chromatography (HPLC) analysis confirms a purity of ≥99.83%, with nuclear magnetic resonance (NMR) confirming structural identity . As a potassium salt, it demonstrates excellent aqueous solubility, with a measured solubility of up to 100 mg/mL in water and DMSO, enabling the preparation of stable stock solutions . This contrasts with the free acid form, which may have lower solubility.

Analytical Chemistry Assay Development Reproducibility

Established In Vivo Acute Toxicity Profile: LD50 of 115 ± 22.16 mg/kg in Mice

For researchers planning in vivo studies, a well-defined toxicological profile is essential for dose selection and experimental design. The acute toxicity of atractyloside potassium salt has been characterized in mice, with a reported median lethal dose (LD50) of 115 ± 22.16 mg/kg following a specific administration route [1]. This value provides a critical quantitative benchmark for toxicology and pharmacology studies [1]. This is distinct from other reported LD50 values for different species and routes (e.g., 143 mg/kg intraperitoneal LD50 in rats ), highlighting the importance of using the specific, established value for the chosen model.

Toxicology In Vivo Pharmacology Safety

High-Impact Research Applications for Atractyloside Potassium Salt Based on Validated Differentiation


Investigating Dynamic Regulation of ANT in Native Mitochondrial Preparations

The reversible, ADP-competitive nature of atractyloside potassium salt (Kd = 0.45 μM) [1] makes it the preferred tool for studying the physiological regulation of the adenine nucleotide translocase (ANT). Unlike the quasi-irreversible inhibitor carboxyatractyloside (CATR), atractyloside allows researchers to probe the dynamic interactions between nucleotides and the translocase in isolated mitochondria or permeabilized cells without permanently locking the carrier in a single conformation. This is essential for experiments designed to understand the kinetics of ADP/ATP exchange under various metabolic states.

Inducing and Studying Mitochondrial Permeability Transition (mPT)-Driven Apoptosis

As a well-characterized inducer of the mitochondrial permeability transition pore (mPTP), atractyloside potassium salt is a critical reagent for studies on cell death pathways [2]. Its opposite functional effect compared to bongkrekic acid (BKA), which inhibits mPTP opening, allows for unambiguous experimental dissection of mPTP-dependent versus -independent signaling events [2][3]. Researchers use atractyloside to trigger mPTP opening, mitochondrial depolarization, and the release of pro-apoptotic factors, establishing it as a standard positive control in apoptosis and necrosis assays.

Standardized In Vivo Toxicology and Pharmacokinetic Studies in Rodent Models

The well-defined acute toxicity profile of atractyloside potassium salt, with a documented LD50 of 115 ± 22.16 mg/kg in mice [4], enables its use as a reliable model compound for studying mechanisms of acute liver and kidney injury. Its established toxicokinetic parameters (Cmax of 68.8 mg/L, t1/2 of ~90 min in rats) provide a quantitative foundation for designing in vivo studies on toxicology, metabolism, and potential antidote efficacy [4]. This reproducibility is a key differentiator from other toxic compounds with less defined in vivo properties.

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